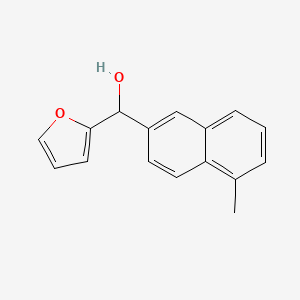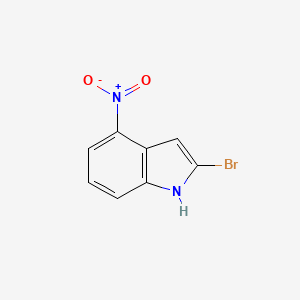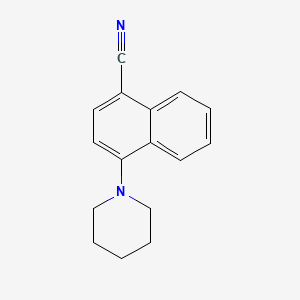![molecular formula C12H13ClN2O B11871142 4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine CAS No. 917892-62-7](/img/structure/B11871142.png)
4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-isopropoxyquinolin-6-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The unique structure of 4-chloro-2-isopropoxyquinolin-6-amine, which includes a chloro group at the 4-position, an isopropoxy group at the 2-position, and an amine group at the 6-position, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-isopropoxyquinolin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline, which can be obtained through various methods such as the Skraup synthesis or the Friedländer synthesis.
Isopropoxylation: The 2-position of 4-chloroquinoline is then functionalized with an isopropoxy group. This can be achieved through nucleophilic substitution reactions using isopropyl alcohol and a suitable base.
Amination: The final step involves the introduction of an amine group at the 6-position. This can be accomplished through nucleophilic aromatic substitution reactions using ammonia or an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of 4-chloro-2-isopropoxyquinolin-6-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents and catalysts may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-isopropoxyquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Aminoquinolines and other reduced derivatives.
Substitution: A wide range of substituted quinoline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a probe for biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-chloro-2-isopropoxyquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.
Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby affecting replication and transcription.
Modulation of Signaling Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
4-Chloro-2-isopropoxyquinolin-6-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline scaffold but different substituents.
Primaquine: Another antimalarial drug with a quinoline core and distinct functional groups.
Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.
The uniqueness of 4-chloro-2-isopropoxyquinolin-6-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
917892-62-7 |
|---|---|
Formule moléculaire |
C12H13ClN2O |
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
4-chloro-2-propan-2-yloxyquinolin-6-amine |
InChI |
InChI=1S/C12H13ClN2O/c1-7(2)16-12-6-10(13)9-5-8(14)3-4-11(9)15-12/h3-7H,14H2,1-2H3 |
Clé InChI |
WLRINEQXCDPNNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC2=C(C=C(C=C2)N)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)


![Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B11871087.png)


![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)



